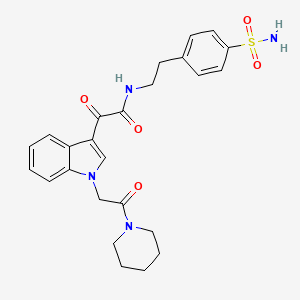

2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5S/c26-35(33,34)19-10-8-18(9-11-19)12-13-27-25(32)24(31)21-16-29(22-7-3-2-6-20(21)22)17-23(30)28-14-4-1-5-15-28/h2-3,6-11,16H,1,4-5,12-15,17H2,(H,27,32)(H2,26,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMSSJWLXCPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide likely involves multiple steps, including the formation of the indole and piperidine rings, followed by the introduction of the sulfonamide group. Typical reaction conditions might include:

Formation of the Indole Ring: This could involve Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone.

Formation of the Piperidine Ring: This might involve a cyclization reaction using appropriate precursors.

Introduction of the Sulfonamide Group: This could be achieved by reacting an amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the indole or piperidine rings.

Reduction: Reduction reactions could target the carbonyl groups.

Substitution: The sulfonamide group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or sulfonyl chlorides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence provided:

Notes:

- *Calculated molecular weight based on formula.

- The target compound’s sulfamoylphenethyl group may enhance aqueous solubility compared to halogenated analogs (e.g., ), while the piperidinyl oxoethyl group could increase lipophilicity and membrane permeability .

- D-24851 () demonstrates that indole-acetamide derivatives with halogenated benzyl and heteroaromatic groups exhibit potent tubulin inhibition, suggesting the target compound may share similar mechanisms .

Key Research Findings and Implications

Structural Activity Relationships (SAR): Halogenation: Chloro or fluoro substituents on aromatic rings (e.g., ) improve binding to hydrophobic pockets in target proteins, as seen in D-24851’s tubulin inhibition . Sulfamoyl vs. Piperidinyl Linkers: Piperidine derivatives (e.g., ) are associated with improved metabolic stability due to reduced cytochrome P450-mediated oxidation .

Synthetic and Analytical Insights :

Actividad Biológica

The compound 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibacterial properties. This article aims to detail the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 420.49 g/mol. The structure includes an indole moiety, a piperidine ring, and a sulfonamide group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including those similar to our target compound, exhibit significant anticancer properties. For instance, a study evaluating various indole derivatives demonstrated potent cytotoxicity against human hepatocarcinoma cell lines (SMMC-7721 and HepG2). The most active compounds showed IC50 values below 1 µM, indicating strong inhibitory effects on cancer cell proliferation .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SMMC-7721 | 0.56 ± 0.08 |

| Compound B | HepG2 | 0.91 ± 0.13 |

| Compound C | LO2 | 10.58 ± 0.52 |

The mechanism of action appears to involve the inhibition of topoisomerase IIα, leading to increased intracellular reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells .

Antibacterial Activity

The antibacterial potential of compounds related to the target molecule has also been explored. A series of synthesized compounds demonstrated activity against various Gram-positive and Gram-negative bacteria. Notably, the introduction of specific substituents on the indole ring enhanced antibacterial effectiveness .

Table 2: Antibacterial Activity against Selected Bacteria

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Gram-positive | <10 µg/mL |

| Compound E | Gram-negative | <20 µg/mL |

These findings suggest that modifications in the chemical structure can significantly impact antibacterial efficacy.

Antifungal Activity

In addition to anticancer and antibacterial properties, compounds structurally similar to our target have shown antifungal activity. For example, certain derivatives exhibited MIC values ranging from 2.31 to 4.33 µM against various fungal strains . This broad-spectrum activity indicates potential for therapeutic applications in treating fungal infections.

Case Studies

One prominent study focused on a related compound's effects on cancer cells revealed that treatment led to a marked decrease in cell viability and induced apoptosis through ROS-mediated pathways . Another study highlighted the importance of structural modifications in enhancing the antibacterial properties of indole derivatives, emphasizing the role of specific side chains in increasing efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.